3-(4-Hydroxyphenyl)quinolizidine
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Overview
Description
3-(4-Hydroxyphenyl)quinolizidine is a compound belonging to the class of quinolizidine alkaloids. Quinolizidine alkaloids are a group of naturally occurring chemical compounds that possess a quinolizidine ring structure. These compounds are primarily found in plants, particularly in the family Leguminosae. They have been studied for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)quinolizidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-hydroxyphenylacetic acid with a suitable amine to form an intermediate, which is then cyclized under acidic or basic conditions to yield the quinolizidine ring structure . The reaction conditions often involve the use of catalysts such as lanthanum (III) nitrate hexahydrate or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of quinolizidine alkaloids, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)quinolizidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizidine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyl group on the phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinolizidine N-oxides, reduced quinolizidine derivatives, and substituted phenylquinolizidines .
Scientific Research Applications
3-(4-Hydroxyphenyl)quinolizidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinolizidine derivatives.
Biology: The compound is studied for its role in plant defense mechanisms against herbivores and pathogens.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)quinolizidine involves its interaction with specific molecular targets and pathways. For instance, quinolizidine alkaloids are known to interact with ion channels and receptors in the cardiovascular system, leading to their antiarrhythmic effects . The compound may also inhibit certain enzymes or disrupt cellular processes in pathogens, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Lupinine: A quinolizidine alkaloid with similar structural features.
Sparteine: Another quinolizidine alkaloid known for its antiarrhythmic properties.
Cytisine: A toxic quinolizidine alkaloid with effects similar to nicotine.
Uniqueness
3-(4-Hydroxyphenyl)quinolizidine is unique due to its specific hydroxyl group on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other quinolizidine alkaloids .
Properties
CAS No. |
63716-70-1 |
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Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
4-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl)phenol |
InChI |
InChI=1S/C15H21NO/c17-15-8-5-12(6-9-15)13-4-7-14-3-1-2-10-16(14)11-13/h5-6,8-9,13-14,17H,1-4,7,10-11H2 |
InChI Key |
ZMIYMHWGEDOPAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC(CCC2C1)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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